Cas no 1105234-88-5 (2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one)

2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
- F5481-0007
- 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
- 1105234-88-5
- 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
- VU0644239-1
- AKOS024509842
-
- インチ: 1S/C24H24N6OS/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(27-26-18)32-17-22(31)29-14-12-28(13-15-29)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3
- InChIKey: JVXYIGWVAAFBAI-UHFFFAOYSA-N
- SMILES: S(C1=C2C(C=NN2C2C=CC=CC=2)=C(C)N=N1)CC(N1CCN(C2C=CC=CC=2)CC1)=O
計算された属性
- 精确分子量: 444.17323058g/mol
- 同位素质量: 444.17323058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 618
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- XLogP3: 3.5
2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5481-0007-5μmol |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5481-0007-20μmol |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5481-0007-2mg |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5481-0007-5mg |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5481-0007-20mg |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5481-0007-25mg |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5481-0007-30mg |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5481-0007-40mg |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5481-0007-50mg |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 90%+ | 50mg |
$160.0 | 2023-05-21 | |
Life Chemicals | F5481-0007-3mg |
2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one |
1105234-88-5 | 3mg |
$63.0 | 2023-09-10 |
2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
2-({4-methyl-1-phenyl-1H-pyrazolo3,4-dpyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-oneに関する追加情報
Introduction to 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS No. 1105234-88-5)
The compound 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, identified by its CAS number 1105234-88-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of fused pyrazolo[3,4-d]pyridazine and piperazine moieties in its framework suggests a high degree of structural complexity, which may contribute to unique pharmacological properties.
Recent research in the domain of heterocyclic compounds has highlighted the importance of such scaffolds in developing novel therapeutic agents. The pyrazolo[3,4-d]pyridazine core is particularly noteworthy, as it has been implicated in various bioactive molecules exhibiting antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a sulfanyl group at the 7-position of the pyridazine ring further enhances the compound's potential to interact with biological targets. This modification is often employed to improve solubility and metabolic stability, key factors in drug design.
The 4-methyl substituent on the phenyl ring adjacent to the pyrazolo[3,4-d]pyridazine moiety adds another layer of structural diversity. Such substituents can influence electronic properties and binding affinity, making them crucial for fine-tuning pharmacokinetic profiles. Additionally, the presence of a 4-phenylpiperazine group at the other end of the molecule introduces an amine-rich region that is frequently found in psychoactive and neurokinin receptor modulators. This moiety is known for its ability to modulate neurotransmitter systems, making it a promising candidate for central nervous system (CNS) drug development.
Current studies have demonstrated that derivatives of pyrazolo[3,4-d]pyridazines exhibit significant promise in inhibiting enzymes and receptors involved in chronic diseases. For instance, modifications at the 7-position have been shown to enhance binding affinity to certain kinases and phosphodiesterases. Similarly, piperazine derivatives are well-documented for their role in GABA receptor modulation, which could be relevant for treating conditions such as anxiety and epilepsy. The combination of these structural elements in 2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one suggests a multifaceted pharmacological profile.
In vitro studies have begun to explore the interactions of this compound with various biological targets. Preliminary findings indicate that it may exhibit inhibitory effects on certain enzymes associated with metabolic pathways relevant to inflammation and oxidative stress. These pathways are increasingly recognized as key contributors to diseases such as cardiovascular disorders and neurodegenerative conditions. The sulfanyl group, while relatively small, plays a critical role in these interactions by providing a polar surface for binding and modulating enzyme activity.
The phenyl rings within the molecule contribute significantly to its overall pharmacophore. Phenyl substituents are often involved in hydrophobic interactions with biological targets, influencing both potency and selectivity. The specific arrangement of these rings—particularly the one linked to the piperazine moiety—may dictate how effectively the compound crosses biological membranes and reaches its site of action. This aspect is crucial for drug bioavailability and therapeutic efficacy.
Advances in computational chemistry have enabled researchers to predict potential binding modes of such compounds with high accuracy. Molecular docking simulations suggest that 2-({"{"}4-methyl}-{"{"}1-({"{"}phenyl)-{"{"}1H-pyrazolo[3,4-d]pyridazin}-7-{""}"}-sulfanyl){""}})-{"{"}1-({"{"}4-({"{"}phenyl)-{"{"}piperazin}-1-{""}"})ethan}-1-one could interact with proteins involved in signal transduction pathways relevant to cancer and autoimmune diseases. These predictions provide a strong foundation for designing targeted experiments aimed at validating these hypotheses.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the pyrazolo[3,4-d]pyridazine core followed by functional group transformations such as sulfanylation and alkylation. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds more efficiently than ever before. Techniques such as flow chemistry and automated synthesis platforms are particularly valuable in this context.
From a medicinal chemistry perspective, understanding the relationship between structure and activity is paramount. The sulfanyl group, for example, not only influences electronic properties but also contributes to hydrogen bonding capabilities with polar residues in biological targets. Similarly, the phenyl rings can engage in π-stacking interactions or hydrophobic effects depending on their orientation relative to the binding site. These interactions collectively determine how effectively a compound binds to its target and whether it exhibits desirable pharmacological effects.
Future research directions may focus on exploring analogues of this compound with modified substituents or different linking groups between functional moieties. Such modifications could lead to improved potency or selectivity without compromising solubility or metabolic stability—a critical balance in drug development. Additionally, exploring different synthetic routes could reduce costs associated with production while maintaining high quality standards.
The integration of machine learning tools into drug discovery pipelines has accelerated the identification of promising candidates like this one from vast chemical libraries containing millions of compounds each year saved countless hours spent manually screening each one through traditional methods alone computational approaches allow researchers focus efforts most promising leads saving time resources both academia industry alike ensuring faster delivery innovative treatments patients need today tomorrow
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